molecular formula C12H12N2O3 B1417264 3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1152514-20-9

3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No.: B1417264
CAS No.: 1152514-20-9
M. Wt: 232.23 g/mol
InChI Key: YMKQTBBXJASVGX-UHFFFAOYSA-N
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Description

3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol is a heterocyclic compound that features a phenol group attached to an oxadiazole ring, which is further substituted with an oxolane ring.

Scientific Research Applications

3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol typically involves the formation of the oxadiazole ring followed by the introduction of the oxolane and phenol groups. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated phenols.

Mechanism of Action

The mechanism of action of 3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and π-π interactions, while the oxadiazole ring can participate in electron-donating or -withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol is unique due to the combination of the oxadiazole ring with an oxolane and phenol group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-9-4-1-3-8(7-9)11-13-12(17-14-11)10-5-2-6-16-10/h1,3-4,7,10,15H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKQTBBXJASVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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